molecular formula C8H8O4S B1266093 (Phenylsulfonyl)acetic acid CAS No. 3959-23-7

(Phenylsulfonyl)acetic acid

Número de catálogo B1266093
Número CAS: 3959-23-7
Peso molecular: 200.21 g/mol
Clave InChI: YTEFAALYDTWTLB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Phenylsulfonyl)acetic acid is used as pharmaceutical intermediates . This compound is part of the Thermo Scientific Chemicals brand product portfolio .


Synthesis Analysis

The synthesis of (Phenylsulfonyl)acetic acid derivatives has been reported in the literature . The study describes the identification of sulfone-carboxylic acid moiety with the multiple advantages of reducing lipophilicity, cytotoxicity, and β-oxidation associated with compound 2 . Further structure-activity relationship study based on the privileged scaffolds led to the discovery of 2-{(4-[(2’-chloro-[1,1’-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (compound 20), which showed a better balance than compound 2 in terms of physicochemical properties, cytotoxicity profiles, and pharmacokinetic properties .

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

(Phenylsulfonyl)acetic acid: is primarily used as an intermediate in the synthesis of pharmaceuticals . Its role is crucial in the development of compounds that can be further modified to produce active pharmaceutical ingredients (APIs). This compound provides a functional group that is reactive towards various nucleophilic substitutions, which is a common step in the synthesis of more complex drug molecules.

Free Fatty Acid Receptor 1 Agonists

Research has identified derivatives of (Phenylsulfonyl)acetic acid as potent agonists for the free fatty acid receptor 1 (FFA1) . FFA1 is an important target for the treatment of type 2 diabetes as it mediates glucose-stimulated insulin secretion. The derivatives of this compound have shown improved efficacy and safety profiles, making them promising candidates for anti-diabetic drugs.

Synthesis of Heterocyclic Compounds

(Phenylsulfonyl)acetic acid: is used in the synthesis of heterocyclic compounds, which are a core structure in many therapeutic agents . The sulfonyl group in the compound acts as a leaving group in nucleophilic aromatic substitution reactions, facilitating the formation of cyclic structures that are prevalent in many pharmaceuticals.

Reducing Lipophilicity in Drug Compounds

The sulfone-carboxylic acid moiety of (Phenylsulfonyl)acetic acid has been identified to reduce lipophilicity in drug compounds . This is beneficial in drug design as high lipophilicity can lead to poor solubility and bioavailability, as well as increased toxicity.

Improving Pharmacokinetic Properties

Derivatives of (Phenylsulfonyl)acetic acid have been shown to possess better pharmacokinetic properties, such as reduced cytotoxicity and β-oxidation . This makes them suitable for developing drugs with a favorable safety profile and effective metabolic stability.

Anti-Diabetic Drug Development

The compound has been instrumental in the development of drugs that improve glucose tolerance without the risk of hypoglycemia . This is particularly important in the management of diabetes, where maintaining blood glucose levels within a normal range is crucial.

Safety Profile Enhancement

Studies have indicated that (Phenylsulfonyl)acetic acid derivatives can be developed into drugs that do not exhibit significant adverse effects such as hepatic and renal toxicity, even at higher doses . This is a significant advantage in chronic treatments where long-term safety is a concern.

Safety And Hazards

(Phenylsulfonyl)acetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propiedades

IUPAC Name

2-(benzenesulfonyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEFAALYDTWTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275641
Record name (phenylsulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Phenylsulfonyl)acetic acid

CAS RN

3959-23-7
Record name 3959-23-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (phenylsulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3959-23-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Phenylsulfonyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(Phenylsulfonyl)acetic acid
Reactant of Route 3
(Phenylsulfonyl)acetic acid
Reactant of Route 4
Reactant of Route 4
(Phenylsulfonyl)acetic acid
Reactant of Route 5
(Phenylsulfonyl)acetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(Phenylsulfonyl)acetic acid

Q & A

Q1: How do (phenylsulfonyl)acetic acid derivatives exert their therapeutic effect in the context of type 2 diabetes?

A1: (Phenylsulfonyl)acetic acid derivatives act as potent agonists of the free fatty acid receptor 1 (FFAR1), also known as GPR40. [] FFAR1 is a G protein-coupled receptor primarily expressed in pancreatic beta cells, and its activation by these compounds stimulates insulin secretion in a glucose-dependent manner. [] This glucose-dependent action is crucial for managing blood glucose levels and preventing hypoglycemia, a significant concern with some existing diabetes treatments.

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on (phenylsulfonyl)acetic acid derivatives and their implications for drug development?

A2: Researchers have extensively explored the SAR of (phenylsulfonyl)acetic acid derivatives to optimize their potency, selectivity, and safety profile. [] These studies have revealed key structural features crucial for FFAR1 agonistic activity. For example, the presence of a methyl(benzyloxyimino)phenyl substituent attached to the sulfonyl group was found to be essential for activity. [] Modifications to the phenyl ring, the sulfonyl group, and the acetic acid moiety can significantly impact the compound's binding affinity, efficacy, and pharmacokinetic properties. [] This knowledge is invaluable for designing and synthesizing novel derivatives with improved therapeutic potential for treating type 2 diabetes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.